2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 667913-25-9
VCID: VC21510566
InChI: InChI=1S/C23H25N3O2S/c1-5-16-17(12-24)22(26-18-10-23(3,4)11-19(27)21(16)18)29-13-20(28)25-15-8-6-14(2)7-9-15/h6-9H,5,10-11,13H2,1-4H3,(H,25,28)
SMILES: CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=CC=C(C=C3)C)C#N
Molecular Formula: C23H25N3O2S
Molecular Weight: 407.5g/mol

2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide

CAS No.: 667913-25-9

Cat. No.: VC21510566

Molecular Formula: C23H25N3O2S

Molecular Weight: 407.5g/mol

* For research use only. Not for human or veterinary use.

2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide - 667913-25-9

Specification

CAS No. 667913-25-9
Molecular Formula C23H25N3O2S
Molecular Weight 407.5g/mol
IUPAC Name 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C23H25N3O2S/c1-5-16-17(12-24)22(26-18-10-23(3,4)11-19(27)21(16)18)29-13-20(28)25-15-8-6-14(2)7-9-15/h6-9H,5,10-11,13H2,1-4H3,(H,25,28)
Standard InChI Key OEODNWXOKVDLDJ-UHFFFAOYSA-N
SMILES CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=CC=C(C=C3)C)C#N
Canonical SMILES CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NC3=CC=C(C=C3)C)C#N

Introduction

Chemical Structure and Properties

Molecular Formula and Weight

The molecular formula of 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide is C23H25N3O2SC_{23}H_{25}N_3O_2S, with a molecular weight of 407.53 g/mol. This relatively high molecular weight reflects the complexity of the compound's structure.

Structural Features

The compound features several distinct structural elements:

  • A quinoline ring system, which is partially saturated (tetrahydroquinoline) and substituted with a cyano group (-CN), an ethyl group (-C_2H_5), and two methyl groups (-CH_3).

  • A thioether linkage (-S-) connecting the quinoline ring to the acetamide moiety.

  • An acetamide functional group (-CONH-) bonded to a p-tolyl group (a methyl-substituted phenyl ring).

These features confer unique chemical reactivity and biological activity to the molecule.

Physicochemical Properties

The compound exhibits the following properties:

Analytical Characterization

Analytical techniques used for characterizing this compound include:

  • Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR provide detailed information on hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands (e.g., C≡N stretch at ~2200 cm1^{-1}).

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms within the molecule.

Synthesis of the Compound

Synthetic Pathways

The synthesis of 2-((3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)-N-(p-tolyl)acetamide involves multi-step organic reactions that integrate condensation, cyclization, and substitution reactions.

Starting Materials

Key starting materials include:

  • 1,1-Dimethylcyclohexane-dione: A precursor for forming the quinoline core.

  • Malononitrile: Provides the cyano group.

  • p-Toluidine: Serves as a source for the p-tolyl group in the acetamide moiety.

Reaction Sequence

A general synthetic route includes:

  • Condensation Reaction: Cyclohexane-dione reacts with malononitrile under basic conditions to form an intermediate dihydropyridine derivative.

  • Cyclization Reaction: The intermediate undergoes intramolecular cyclization to yield a tetrahydroquinoline derivative.

  • Thioether Formation: The quinoline derivative reacts with a thiol reagent to introduce the sulfur atom.

  • Acetamide Formation: The final step involves coupling with p-toluidine to form the acetamide moiety.

Reaction Conditions

Optimal conditions include:

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Catalyst: Basic catalysts such as sodium ethoxide or triethylamine enhance reaction efficiency.

  • Temperature: Moderate heating (~60–80 °C) facilitates cyclization without decomposition.

Challenges in Synthesis

Challenges include controlling regioselectivity during cyclization and achieving high yields in each step.

Biological Activity

Antimicrobial Activity

The presence of a cyano group and quinoline core may confer antibacterial or antifungal properties by disrupting microbial enzyme systems.

Anticancer Activity

Quinoline derivatives often exhibit cytotoxic effects against cancer cells by inhibiting DNA topoisomerases or inducing apoptosis .

Mechanism of Action

Potential mechanisms include:

  • Binding to enzyme active sites via hydrogen bonding or hydrophobic interactions.

  • Inhibition of key metabolic pathways in pathogens or cancer cells.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a lead molecule for developing new drugs targeting infectious diseases or cancer.

Material Science

Functionalized quinoline derivatives are used in optoelectronic devices due to their photophysical properties.

Data Tables

PropertyValue
Molecular FormulaC23H25N3O2SC_{23}H_{25}N_3O_2S
Molecular Weight407.53 g/mol
Functional GroupsCyano (-CN), Thioether (-S), Acetamide (-CONH-)
SolubilitySoluble in organic solvents
Melting Point~150–250 °C (estimated)

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